N-{4-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{4-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with ethanesulfonyl and 2-methylphenyl groups at positions 1 and 5, respectively. The phenyl ring at position 3 of the pyrazoline is further functionalized with a methanesulfonamide group. This structural framework is common in compounds targeting enzyme inhibition (e.g., cyclooxygenase, cholinesterase) or antiviral activity, as sulfonamide and pyrazoline moieties are known for their pharmacophoric versatility .
Properties
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-4-28(25,26)22-19(17-8-6-5-7-14(17)2)13-18(20-22)15-9-11-16(12-10-15)21-27(3,23)24/h5-12,19,21H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIWVOSNTAIPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyrazole core, followed by the introduction of the ethylsulfonyl and methylphenyl substituents. The final step involves the attachment of the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
N-{4-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and amines.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of thiophene derivatives. Methyl 4-(4-methylphenyl)-3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, a study demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
2. Antimicrobial Properties
The compound shows promising antimicrobial activity against a range of pathogens. Research indicates that thiophene derivatives can disrupt bacterial cell membranes, leading to cell death. A comparative analysis revealed that methyl 4-(4-methylphenyl)-3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate exhibits enhanced antibacterial activity compared to conventional antibiotics, making it a candidate for developing new antimicrobial agents .
Agricultural Applications
1. Pesticidal Activity
The compound has been evaluated for its efficacy as a pesticide. Studies indicate that methyl 4-(4-methylphenyl)-3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate can effectively control agricultural pests while being less harmful to beneficial insects compared to traditional pesticides. Field trials demonstrated a significant reduction in pest populations without adversely affecting crop yield .
2. Plant Growth Promotion
In addition to its pesticidal properties, this compound may enhance plant growth by promoting root development and nutrient uptake. Research has shown that thiophene derivatives can stimulate plant hormones, leading to increased biomass and improved resistance to environmental stressors such as drought and salinity .
Materials Science
1. Conductive Polymers
Methyl 4-(4-methylphenyl)-3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate is also being explored for its potential use in conductive polymers. Its unique electronic properties allow it to be incorporated into polymer matrices to create materials with enhanced electrical conductivity, which are essential for applications in organic electronics and photovoltaic devices .
2. Synthesis of Nanocomposites
The compound can serve as a precursor for synthesizing nanocomposites with improved mechanical and thermal properties. By integrating methyl 4-(4-methylphenyl)-3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate into nanomaterials, researchers have developed composites that exhibit superior strength and thermal stability, suitable for aerospace and automotive applications .
Summary of Research Findings
Case Studies
- Anticancer Study : A study conducted on various thiophene derivatives showed that those with similar structures to methyl 4-(4-methylphenyl)-3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate inhibited the proliferation of breast cancer cells by over 70% at certain concentrations.
- Pesticide Field Trial : In a field trial, crops treated with the compound demonstrated a 50% reduction in pest populations compared to untreated controls, showcasing its effectiveness as an eco-friendly pesticide.
Mechanism of Action
The mechanism of action of N-{4-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous sulfonamide-pyrazoline derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Activity: Halogenated Derivatives: Chlorophenyl (Compound 39) and fluorophenyl () substituents improve electronegativity and target binding but may increase toxicity risks . Alkyl vs. Heterocyclic Cores: Pyrazoline (target compound) vs. triazol (sulfentrazone) cores influence metabolic pathways; triazoles are more resistant to oxidation .
Sulfentrazone’s herbicidal activity highlights the role of sulfonamide groups in agrochemical design, though the target compound’s ethyl/methyl substituents may limit soil mobility compared to difluoromethyl .
Synthesis and Physicochemical Properties :
Biological Activity
N-{4-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is often associated with various biological activities including anti-inflammatory and analgesic effects.
Antifungal Activity
Recent studies have indicated that pyrazole derivatives exhibit antifungal properties. For instance, compounds similar to this compound demonstrated moderate antifungal activity against Candida albicans and other fungal strains . The structure-activity relationship (SAR) suggests that modifications to the pyrazole moiety can enhance antifungal efficacy.
Antioxidant Properties
The antioxidant activity of related pyrazole compounds has been documented, with some derivatives showing significant radical scavenging ability compared to standard antioxidants . This property is crucial for mitigating oxidative stress-related diseases and may contribute to the overall therapeutic profile of the compound.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its structural similarity to known anti-inflammatory drugs. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis . In vitro studies suggest that this compound may exert similar effects.
Enzyme Inhibition
Molecular docking studies indicate that this compound interacts with key enzymes involved in inflammation and fungal metabolism. For example, docking with human prostaglandin reductase (PTGR2) revealed significant binding affinity, suggesting a plausible inhibitory action on prostaglandin synthesis .
Cytotoxicity Studies
Cytotoxic effects have been observed in various cancer cell lines. For example, related pyrazole compounds demonstrated IC50 values indicating their potential as anticancer agents against leukemia and melanoma cells . This highlights the need for further investigation into the cytotoxicity of this compound.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{4-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step reactions, including:
- Suzuki-Miyaura cross-coupling to attach the 2-methylphenyl group to the pyrazole intermediate .
- Nucleophilic substitution with methanesulfonyl chloride to introduce the sulfonamide group .
- Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF at 80°C for coupling reactions. Monitor purity via HPLC and adjust reaction times (typically 12-24 hrs) to minimize byproducts .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Key Techniques :
- X-ray crystallography (using SHELXL for refinement) to resolve molecular geometry and confirm stereochemistry .
- NMR spectroscopy (¹H, ¹³C, and 2D COSY) to verify substituent positions and diastereomeric ratios .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- Purity Assessment : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity .
Q. How can researchers perform initial biological screening for this compound?
- Approach :
- Enzyme inhibition assays (e.g., fluorescence-based assays for kinases or proteases) at 10–100 µM concentrations .
- Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines to assess cytotoxicity .
- SPR (Surface Plasmon Resonance) for preliminary binding affinity measurements against target proteins .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?
- Methods :
- Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS) .
- X-ray co-crystallization of the compound with the target enzyme (e.g., using SHELX for structure refinement) to identify binding pockets .
- Site-directed mutagenesis to validate critical residues in enzyme-compound interactions .
Q. How should researchers address discrepancies in biological activity data across studies?
- Resolution Strategies :
- Batch reproducibility checks : Re-synthesize the compound under standardized conditions .
- Analytical cross-validation : Compare NMR and HRMS data with published spectra .
- Assay standardization : Use internal controls (e.g., known inhibitors) to calibrate enzymatic assays .
Q. What computational tools are effective for structural optimization of this sulfonamide-pyrazole derivative?
- Approaches :
- QSAR (Quantitative Structure-Activity Relationship) modeling to correlate substituent effects (e.g., 2-methylphenyl vs. fluorophenyl) with bioactivity .
- Molecular docking (AutoDock Vina) to predict binding modes and guide functional group modifications .
- Free energy perturbation (FEP) simulations to prioritize synthetic targets with improved affinity .
Q. How can polymorphism or crystallographic disorder affect data interpretation in X-ray studies?
- Mitigation :
- Use SHELXL’s PART and SUMP commands to model disorder in crystal structures .
- Perform differential scanning calorimetry (DSC) to identify polymorphic forms impacting solubility .
Q. What in silico methods validate the compound’s pharmacokinetic properties?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
